molecular formula C11H17N3OS B2893198 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-62-0

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2893198
CAS No.: 2195809-62-0
M. Wt: 239.34
InChI Key: OVKFGPRCJAKQCB-UHFFFAOYSA-N
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Description

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiadiazole moiety

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[32It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.

Mode of Action

1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to inhibition of cell replication.

Result of Action

Given its potential role in inhibiting dna replication, it can be inferred that the compound may lead to cell death or growth inhibition in both bacterial and cancer cells .

Action Environment

Environmental factors such as light, oxygen, and temperature can influence the action, efficacy, and stability of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its effectiveness.

Preparation Methods

The synthesis of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common route includes the reaction of a bicyclic amine with a thiadiazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 5-Methyl-1,3,4-thiadiazol-2-ol and 2-Amino-5-methyl-1,3,4-thiadiazole . Compared to these, 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure, which provides enhanced stability and specific reactivity patterns. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKFGPRCJAKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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